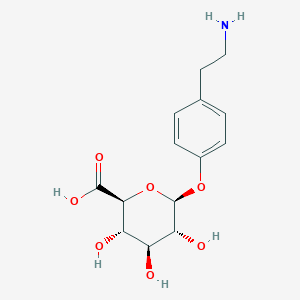
2,6-Naphthyridine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2,6-Naphthyridine and its derivatives has been explored in various studies . For instance, a new methodology has been worked out for the synthesis of [2, 6] benzo[c]naphthyridines . Another study discussed the synthesis of 2,6-naphthyridine via Ruthenium-Catalyzed [2+2+2] Cycloaddition .Molecular Structure Analysis
The molecular structure of 2,6-Naphthyridine consists of a fused system of two pyridine rings . The molecular formula is C8H6N2 . The structure can be further analyzed using 2D and 3D conformer models .Chemical Reactions Analysis
The chemical reactions involving 2,6-Naphthyridine have been studied in various contexts . For instance, one study discussed the reactivity of 2,6-Naphthyridine in the context of fragment-based drug discovery .Physical And Chemical Properties Analysis
2,6-Naphthyridine has a density of 1.2±0.1 g/cm3, a boiling point of 286.5±13.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has a molar refractivity of 40.3±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 110.0±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Derivatives
2,6-Naphthyridine serves as a key scaffold for synthesizing a variety of heterocyclic derivatives. These compounds are synthesized from various substrates, including pyridine derivatives, other heterocyclic derivatives, or acyclic compounds. The versatility of 2,6-Naphthyridine allows for the development of new compounds with potential applications in pharmaceuticals and materials science .
Biological Activity in Medicine
Compounds containing the 2,6-Naphthyridine moiety have been isolated from plants and exhibit a broad spectrum of biological activities. They have shown promise in affecting the central nervous system, with potential implications for treating neurological disorders. Additionally, these compounds have demonstrated anticancer and antimicrobial activities, making them valuable in the development of new therapeutic agents .
Antiinfectious Applications
Naphthyridine alkaloids, particularly those derived from natural sources, have displayed significant antiinfectious properties. Their ability to combat infectious diseases makes them an important focus of research, especially in the context of increasing antibiotic resistance .
Anticancer Properties
The anticancer potential of naphthyridine derivatives is a significant area of research. These compounds have been studied for their ability to inhibit the growth of cancer cells, offering a promising avenue for the development of novel anticancer drugs .
Neurological and Psychotropic Effects
Research has indicated that naphthyridine derivatives can have neurological and psychotropic effects. This opens up possibilities for their use in treating psychological disorders and improving mental health outcomes .
Cardiovascular and Immune System Impact
The impact of naphthyridine compounds on the cardiovascular system and immune response has been documented. Their diverse biological activities suggest potential applications in treating cardiovascular diseases and modulating immune system functions .
Natural Sources and Isolation
Naphthyridines are not only synthesized but also isolated from marine organisms and terrestrial plants. The exploration of natural sources for these compounds provides insights into their biological roles in nature and potential for drug discovery .
Catalytic C-H Bond Activation
The functionalization of heterocycles through catalyzed C-H bond activation is a major topic in chemistry. 2,6-Naphthyridine derivatives can be used in this context to create new chemical bonds and structures, showcasing the compound’s utility in advanced synthetic chemistry .
Safety and Hazards
Zukünftige Richtungen
Naphthyridines, including 2,6-Naphthyridine, are a fascinating object of research due to their wide range of biological activity . They are being explored for use in therapeutic purposes, particularly in cancer and infectious diseases treatment . The reactivity of 2,6-Naphthyridine is also being studied for potential use in fragment-based drug discovery .
Wirkmechanismus
Target of Action
The primary target of 2,6-Naphthyridine is the TGF-beta receptor type-1 . This receptor plays a crucial role in cellular processes such as cell growth, cell differentiation, apoptosis, and cellular homeostasis .
Mode of Action
It is known that it interacts with its target, the tgf-beta receptor type-1 . The interaction between 2,6-Naphthyridine and its target may result in changes in cellular processes controlled by this receptor .
Biochemical Pathways
Given its target, it is likely that it impacts pathways regulated by the tgf-beta receptor type-1 . These could include pathways related to cell growth, differentiation, and apoptosis .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of 2,6-Naphthyridine is currently unknown .
Result of Action
Given its target, it is likely that it influences cellular processes such as growth, differentiation, and apoptosis
Action Environment
It is known that 2,6-naphthyridine can be isolated from both marine organisms and terrestrial plants , suggesting that it may be stable in a variety of
Eigenschaften
IUPAC Name |
2,6-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2/c1-3-9-6-8-2-4-10-5-7(1)8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNMISUJOQAFRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40179941 | |
| Record name | 2,6-Naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40179941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Naphthyridine | |
CAS RN |
253-50-9 | |
| Record name | 2,6-Naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=253-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Naphthyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000253509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40179941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2,6-naphthyridine?
A1: 2,6-Naphthyridine has a molecular formula of C8H6N2 and a molecular weight of 130.15 g/mol. []
Q2: What are the key spectroscopic features of 2,6-naphthyridine?
A2: 2,6-Naphthyridine can be characterized by UV spectroscopy, exhibiting characteristic absorption bands. Additionally, proton NMR spectroscopy reveals distinct chemical shifts and coupling patterns for the hydrogen atoms within the molecule. [, ]
Q3: What are the common starting materials for synthesizing 2,6-naphthyridine derivatives?
A3: 2,6-Naphthyridine derivatives can be synthesized from various substrates, with pyridine derivatives being the most common. Other starting materials include triazines, pirolo and furopyrridines, quinolines, and acyclic compounds. [, ]
Q4: Can you describe a specific synthetic route to 2,6-naphthyridine?
A4: One method involves a multi-step process starting from 2-methylpyrazine. This includes condensation, elimination, amine addition to a double bond, amino group protection, cyclic addition/exclusion, and deprotection. []
Q5: Are there any regioselective approaches for functionalizing 2,6-naphthyridine?
A5: Yes, research has explored regioselective halogenation of 2,6-naphthyridine, enabling the synthesis of mono- and di-halogenated derivatives. These halogenated compounds serve as valuable intermediates for further functionalization. []
Q6: What are the known biological activities of 2,6-naphthyridine derivatives?
A6: 2,6-Naphthyridines exhibit a broad range of biological activities, including anticancer, antihypertensive, anti-depressant, and antimicrobial effects. [, ]
Q7: How do 2,6-naphthyridine derivatives interact with their biological targets?
A7: Some 2,6-naphthyridine derivatives act as ATP-competitive inhibitors of specific protein kinases, such as CK2 and PKD1. This interaction disrupts the phosphorylation activity of these kinases, ultimately impacting downstream signaling pathways. [, ]
Q8: Are there any 2,6-naphthyridine-based drugs in clinical trials?
A8: Yes, CX-4945, a 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid derivative, is the first-in-class CK2 inhibitor to reach clinical trials for cancer treatment. []
Q9: Have any 2,6-naphthyridines shown potential as FGFR4 inhibitors?
A9: Research identified compound 11, a 2,6-naphthyridine analogue, as a potent and selective FGFR4 inhibitor. This compound exhibited promising antitumor efficacy in hepatocellular carcinoma (HCC) models. []
Q10: How is computational chemistry used in the study of 2,6-naphthyridines?
A10: Computational methods, such as DFT calculations, have been employed to investigate the electronic properties of 2,6-naphthyridine derivatives. These calculations help predict molecular properties, such as HOMO-LUMO gaps, and guide the design of novel materials with tailored properties. []
Q11: What is the impact of structural modifications on the activity of 2,6-naphthyridine derivatives?
A11: Structure-activity relationship (SAR) studies reveal that even subtle changes to the 2,6-naphthyridine scaffold can significantly impact biological activity, potency, and selectivity. For example, introducing a fluoropyridine moiety can balance basicity and potency in BACE1 inhibitors. []
Q12: What material properties make 2,6-naphthyridine derivatives attractive for organic electronics?
A12: 2,6-Naphthyridine derivatives possess electron-transporting properties, making them suitable candidates for organic light-emitting diodes (OLEDs). They can exhibit high glass transition temperatures (Tg) and electron mobility (μe), crucial for OLED performance. []
Q13: How does the linkage position on the polymer backbone affect the performance of 2,6-naphthyridine-based photovoltaic materials?
A13: Studies on dibenzo[c,h][2,6]-naphthyridine-5,11-(6H,12H)-dione (DBND)-based polymers revealed that the linkage position (meta- vs. para-) significantly influences molecular packing and ultimately the photovoltaic performance. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















